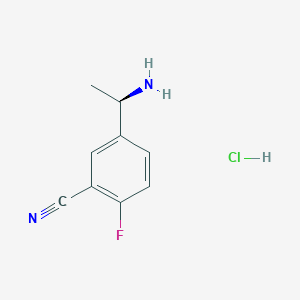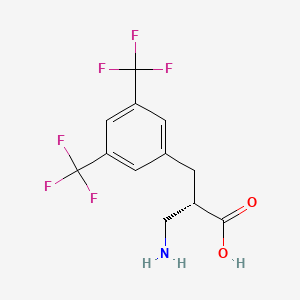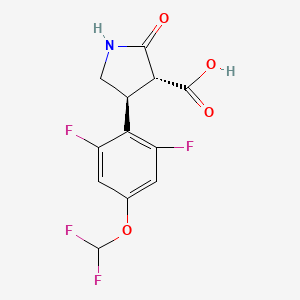
Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a difluoromethoxy group and a pyrrolidine ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the difluoromethoxy group. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethoxy Group: This step may involve the use of difluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity and potential therapeutic applications.
Medicine: The compound could be investigated for its potential use in drug development.
Industry: It may have applications in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other pyrrolidine derivatives with difluoromethoxy groups. Examples could be:
- 4-(4-(Difluoromethoxy)phenyl)pyrrolidine-2-carboxylic acid
- 4-(2,6-Difluorophenyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid lies in its specific stereochemistry and the presence of both difluoromethoxy and difluorophenyl groups, which may impart unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9F4NO4 |
|---|---|
Poids moléculaire |
307.20 g/mol |
Nom IUPAC |
(3R,4S)-4-[4-(difluoromethoxy)-2,6-difluorophenyl]-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H9F4NO4/c13-6-1-4(21-12(15)16)2-7(14)8(6)5-3-17-10(18)9(5)11(19)20/h1-2,5,9,12H,3H2,(H,17,18)(H,19,20)/t5-,9-/m1/s1 |
Clé InChI |
DNQUKPDRZZDWEJ-MLUIRONXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OC(F)F)F |
SMILES canonique |
C1C(C(C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
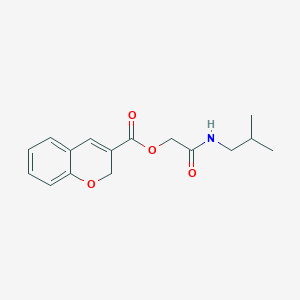
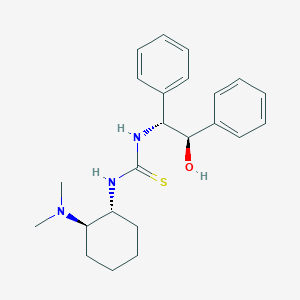
![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)
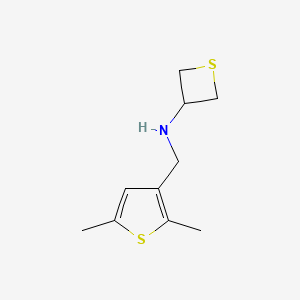
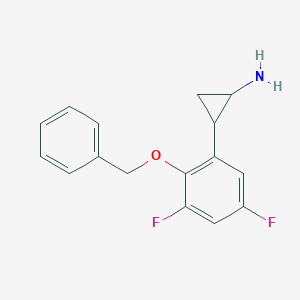
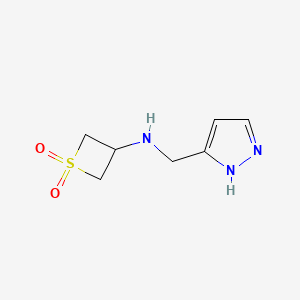
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
